2-(Phenethylamino)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenethylamino)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The structure of this compound consists of a quinazolinone core with a phenylethylamino group attached, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenethylamino)quinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and phenylethylamine.
Cyclization: The 2-aminobenzamide undergoes cyclization with formic acid to form the quinazolinone core.
Substitution: The phenylethylamine is then introduced to the quinazolinone core through a nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Phenethylamino)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core or the phenylethylamino group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the quinazolinone core or the phenylethylamino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
2-(Phenethylamino)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Medicine: Investigated for its anti-inflammatory and anti-microbial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Phenethylamino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as kinases and G-protein coupled receptors.
Pathways: It can modulate signaling pathways, including the phosphatidylinositol 3-kinase pathway and the mitogen-activated protein kinase pathway, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A related compound with a simpler structure, known for its stimulant properties.
Quinazolinone Derivatives: Other derivatives of quinazolinone, such as 2-methylquinazolin-4-one and 2-phenylquinazolin-4-one, which have different substituents and biological activities.
Uniqueness
2-(Phenethylamino)quinazolin-4(1H)-one is unique due to its specific combination of the quinazolinone core and the phenylethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
61741-38-6 |
---|---|
Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 |
IUPAC Name |
2-(2-phenylethylamino)-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H15N3O/c20-15-13-8-4-5-9-14(13)18-16(19-15)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,18,19,20) |
InChI Key |
YCUYEMSOJJTVKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3C(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.